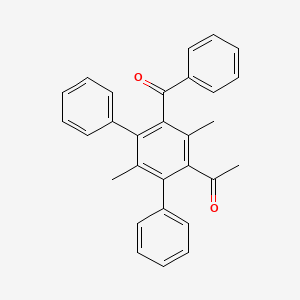
1-(3-Benzoyl-2,5-dimethyl-4,6-diphenylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Benzoyl-2,5-dimethyl-4,6-diphenylphenyl)ethanone is an organic compound with the molecular formula C29H24O2 It is a derivative of benzophenone and is characterized by its complex aromatic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Benzoyl-2,5-dimethyl-4,6-diphenylphenyl)ethanone typically involves electrophilic aromatic substitution reactions. One common method includes the Friedel-Crafts acylation of benzene derivatives using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Benzoyl-2,5-dimethyl-4,6-diphenylphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the aromatic ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-Benzoyl-2,5-dimethyl-4,6-diphenylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Benzoyl-2,5-dimethyl-4,6-diphenylphenyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile in aromatic substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone: A simpler analog with similar aromatic structure but lacking the additional substituents.
Acetophenone: Another related compound with a simpler structure.
Fluorenone: A structurally similar compound with different functional groups.
Uniqueness
1-(3-Benzoyl-2,5-dimethyl-4,6-diphenylphenyl)ethanone is unique due to its complex aromatic structure and the presence of multiple substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications and distinguishes it from simpler analogs .
Eigenschaften
CAS-Nummer |
80955-83-5 |
|---|---|
Molekularformel |
C29H24O2 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
1-(3-benzoyl-2,5-dimethyl-4,6-diphenylphenyl)ethanone |
InChI |
InChI=1S/C29H24O2/c1-19-25(21(3)30)26(22-13-7-4-8-14-22)20(2)27(23-15-9-5-10-16-23)28(19)29(31)24-17-11-6-12-18-24/h4-18H,1-3H3 |
InChI-Schlüssel |
GEEUSYMEUMAJND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C)C(=O)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


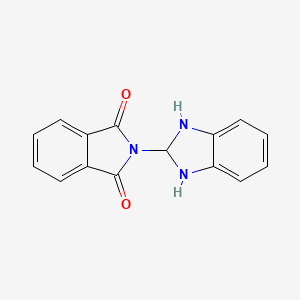
![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)
![4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14423337.png)

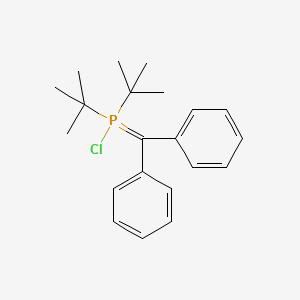
![Pyridine, 2-[(3-methylphenyl)azo]-](/img/structure/B14423349.png)
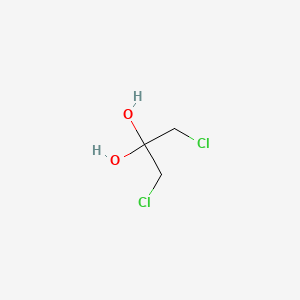
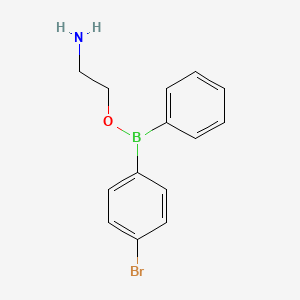
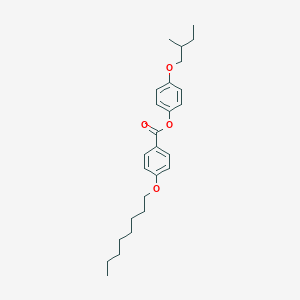
![1-(Decyloxy)-4-[(6-methoxyhex-4-YN-1-YL)oxy]benzene](/img/structure/B14423374.png)
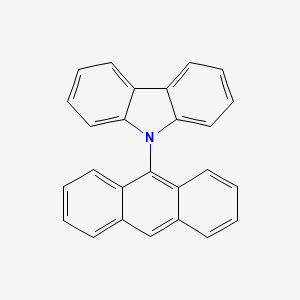
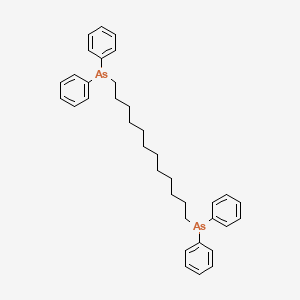
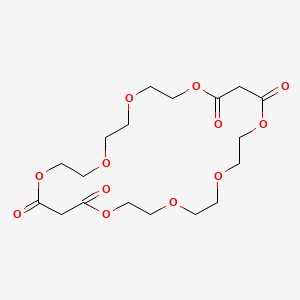
![N'-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea](/img/structure/B14423393.png)
